N-(2-indan-5-yl-ethyl)-acetamide

Description

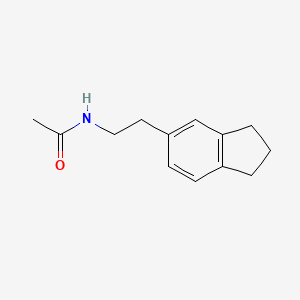

N-(2-indan-5-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetamide group through an ethyl linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H17NO/c1-10(15)14-8-7-11-5-6-12-3-2-4-13(12)9-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |

InChI Key |

JIGTWBQIKYYDJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-indan-5-yl-ethyl)-acetamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-indan-5-yl-ethylamine.

Acylation Reaction: The amine group of 2-indan-5-yl-ethylamine is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-indan-5-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amide group or other parts of the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indane ring or the ethyl linker.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-indan-5-yl-ethyl)-acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-indan-5-yl-ethyl)-benzamide: Similar structure with a benzamide group instead of an acetamide group.

N-(2-indan-5-yl-ethyl)-propionamide: Similar structure with a propionamide group.

N-(2-indan-5-yl-ethyl)-butyramide: Similar structure with a butyramide group.

Uniqueness

N-(2-indan-5-yl-ethyl)-acetamide is unique due to its specific combination of the indane moiety and the acetamide group, which may confer distinct biological or chemical properties compared to its analogs.

Biological Activity

N-(2-Indan-5-yl-ethyl)-acetamide is a compound of interest due to its unique structural features, which combine the indane moiety with an acetamide group. This specific configuration may confer distinct biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic effects, and related research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the indane structure may enhance its interaction with biological targets compared to other acetamide derivatives, potentially leading to varied pharmacological effects.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The compound may exhibit activity through:

- Enzyme Inhibition : It can modulate the activity of enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes .

1. Antioxidant Activity

Research indicates that compounds similar to this compound may possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity can be quantified using assays that measure radical scavenging capabilities and superoxide dismutase (SOD) activity .

2. Anticancer Potential

Preliminary studies have suggested that this compound could exhibit anticancer properties. For instance, derivatives of acetamides have shown promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism often involves apoptosis induction and inhibition of cell proliferation .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1 | 25.72 ± 3.95 | Apoptosis induction in MCF cells |

| Related Compound 2 | 45.2 ± 13.0 | Cytotoxicity against glioblastoma |

3. Neuroprotective Effects

Given its potential interactions with cholinergic systems, this compound might also act as a neuroprotective agent. Compounds that inhibit butyrylcholinesterase (BChE) are particularly relevant in Alzheimer's disease research, as they help maintain acetylcholine levels in the brain .

Case Studies

Several studies have explored the biological activity of acetamide derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that a related acetamide derivative significantly suppressed tumor growth in vivo, indicating potential applications in cancer therapy .

- Neuroprotective Study : Research revealed that certain indane-based compounds showed effective inhibition of BChE, suggesting a possible role in treating neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.